4-(Piperidin-3-yl)pyridine
Description
Properties
IUPAC Name |
4-piperidin-3-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-10(8-12-5-1)9-3-6-11-7-4-9/h3-4,6-7,10,12H,1-2,5,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRLUJJHCXFDRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-3-yl)pyridine can be achieved through various methods. One common approach involves the reaction of pyridine with piperidine under specific conditions. For instance, a Friedel-Crafts alkylation reaction can be used, where pyridine is reacted with 4-chloropiperidine in the presence of a catalyst . Another method involves reductive amination, where 3-(pyridin-4-yl)propan-1-amine is used as a reactant .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(Piperidin-3-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a dihydropyridine or piperidine ring.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine or piperidine ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydropyridine derivatives.
Scientific Research Applications
4-(Piperidin-3-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Piperidin-3-yl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 2: Comparison of Physicochemical Properties
Key Observations:
- Substituted pyridines with halogen (e.g., Cl) or aryl groups exhibit higher molecular weights (466–545 g/mol) and melting points (268–287°C), likely due to enhanced intermolecular interactions .
- The absence of bulky substituents in this compound may contribute to lower molecular weight (~175.26 g/mol) and improved solubility compared to halogenated analogs.
Pharmacological Implications
- Dopamine Receptor Antagonism: While this compound’s direct effects are unreported, structural analogs like S 18126 and L 745,870 show that piperidine-pyridine hybrids can achieve nanomolar affinity for D4 receptors, with minimal off-target effects on D2/D3 receptors .
Biological Activity
4-(Piperidin-3-yl)pyridine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article discusses its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and findings from various studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a piperidine moiety at the 3-position. This structural configuration is pivotal for its interaction with biological targets, influencing its activity across various systems.
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors and other molecular targets. Notably, it has been studied for its role as a ligand for:
- Histamine H3 Receptors : Compounds structurally related to this compound have shown significant binding affinities to histamine H3 receptors, which are implicated in various neurological processes, including pain modulation and cognitive function .
- Sigma Receptors : Research indicates that derivatives of this compound can act on sigma receptors, which are involved in pain pathways and neuroprotection .
Biological Activity and Pharmacological Applications
The following table summarizes key findings regarding the biological activity of this compound and its derivatives:
Study on Pain Management
A study investigating dual piperidine-based ligands for histamine H3 and sigma-1 receptors demonstrated that certain derivatives exhibited analgesic properties in nociceptive and neuropathic pain models. The lead compound showed a broad spectrum of activity, indicating the potential for developing new analgesics based on this scaffold .
Antiproliferative Activity
Another significant area of research involves the antiproliferative effects of pyridine derivatives. In vitro studies have shown that modifications to the pyridine structure can enhance activity against cancer cell lines such as HeLa and A549. The incorporation of hydroxyl groups improved the antiproliferative activity, suggesting that structural optimization can yield more potent compounds .
Q & A
Q. What are the key synthetic routes for preparing 4-(Piperidin-3-yl)pyridine derivatives?
The synthesis typically involves alkylation or functionalization of bicyclic lactams or piperidine precursors. For example:
- Alkylation of bicyclic lactams using trifluoroacetic acid (TFA) and column chromatography purification yields enantiomerically enriched 3-alkylpiperidines .
- Nucleophilic substitution in dichloromethane with NaOH as a base can introduce chlorophenyl or other aryl groups to the piperidine-pyridine scaffold .
- Purification methods : Column chromatography and recrystallization are critical for isolating high-purity compounds (>99%) .
Q. How is structural confirmation of this compound derivatives achieved?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are used to confirm regiochemistry and stereochemistry. For instance, coupling constants in 1H-NMR distinguish axial vs. equatorial substituents in piperidine rings .
- Elemental analysis and melting points : Validate molecular composition and crystallinity .
- Optical rotation : Critical for verifying enantiopurity in chiral derivatives (e.g., [α]D = –15.6 for (–)-enantiomers) .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis?
- Chiral auxiliaries : Phenylglycinol-derived lactams induce asymmetry during alkylation, enabling enantioselective synthesis .
- Reaction temperature : Lower temperatures (e.g., 0°C) minimize racemization during TFA-mediated deprotection .
- Chromatographic resolution : Chiral stationary phases separate diastereomeric mixtures post-synthesis .
Example : The synthesis of (3S,6S,8aS)-6-Ethyl-5-oxo-3-phenyl-2,3,6,7,8,8a-hexahydro-5H-oxazolo[3,2-a]pyridine achieved 98% enantiomeric excess (ee) using these strategies .
Q. What methodologies assess biological activity of this compound derivatives?
- Enzyme inhibition assays : Test interactions with receptors (e.g., GPCRs) or enzymes (e.g., kinases) using fluorescence polarization or radiometric methods .
- Cellular uptake studies : Radiolabeled derivatives (e.g., iodine-substituted analogs) track intracellular distribution .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., sulfonyl or tert-butyl groups) to optimize binding affinity. For example, 4-[(4-Methoxyphenyl)sulfonyl]piperidine showed enhanced enzyme inhibition due to electron-withdrawing effects .
Q. How are safety hazards mitigated during handling of this compound derivatives?
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to skin/eye irritation risks (GHS H315/H319) .
- Ventilation : Use fume hoods to avoid inhalation (GHS H335) .
- Emergency protocols : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. How do solvent and pH influence reaction efficiency in piperidine-pyridine coupling?
- Solvent polarity : Dichloromethane (DCM) enhances nucleophilicity in SN2 reactions, while DMF promotes Buchwald-Hartwig aminations .
- pH control : Alkaline conditions (pH >10) deprotonate piperidine nitrogen, facilitating nucleophilic attack .
- Temperature : Elevated temps (50–80°C) accelerate ring-closing steps but may reduce stereochemical fidelity .
Q. What analytical techniques resolve contradictory spectral data for piperidine-pyridine derivatives?
- 2D NMR (COSY, NOESY) : Differentiate overlapping proton signals in complex heterocycles .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas when elemental analysis is inconclusive .
- X-ray crystallography : Provides unambiguous stereochemical assignments, as seen in Acta Crystallographica reports .
Q. What computational tools predict the reactivity of this compound derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
